molecular formula C20H17N3O4 B12126472 N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide

Cat. No.: B12126472
M. Wt: 363.4 g/mol
InChI Key: QBYFNVYQDUFQRC-UHFFFAOYSA-N
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Description

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide is a complex organic compound that features a furan ring, a quinazolinone core, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan derivative, followed by the formation of the quinazolinone core, and finally the attachment of the methoxybenzamide group. Key steps may include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Quinazolinone Core: This involves the condensation of anthranilic acid derivatives with amines or amides, often under reflux conditions.

    Attachment of the Methoxybenzamide Group: This step typically involves amide bond formation using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The quinazolinone core can be reduced to form tetrahydroquinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Furanones, quinazolinone derivatives.

    Reduction: Tetrahydroquinazolinones.

    Substitution: Halogenated or nitrated benzamides.

Mechanism of Action

The mechanism of action of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The furan ring and quinazolinone core are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide is unique due to its combination of a furan ring, a quinazolinone core, and a methoxybenzamide moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C20H17N3O4/c1-26-14-6-4-12(5-7-14)19(25)23-20-21-11-15-16(22-20)9-13(10-17(15)24)18-3-2-8-27-18/h2-8,11,13H,9-10H2,1H3,(H,21,22,23,25)

InChI Key

QBYFNVYQDUFQRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4

Origin of Product

United States

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